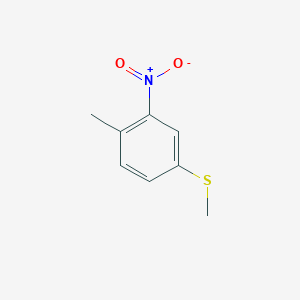![molecular formula C8H18Cl2N2 B6307333 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride CAS No. 2565807-10-3](/img/structure/B6307333.png)
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride (MDZ) is an organic compound with a unique structure that has been of great interest to the scientific community. It is a member of the spiro compound family, and has been the subject of extensive research due to its potential applications in various fields. MDZ has been studied for its use in synthetic organic chemistry, as well as its potential in various medical applications.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, and as a reagent for the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. Additionally, 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been investigated for its potential use in the synthesis of polymers, and for its potential as a drug delivery system.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is not well understood, however, it is believed to act as a Lewis acid, which can catalyze reactions by forming a coordinate covalent bond with a Lewis base. This allows it to activate molecules, allowing them to react with each other more readily. Additionally, 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been found to be able to form hydrogen bonds with other molecules, which can also facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride have not been extensively studied. However, it has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Additionally, 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been found to have an inhibitory effect on certain bacteria, such as Escherichia coli, which suggests it may have potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low melting point, which makes it easy to handle and store. However, 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is also relatively insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride are vast, and there are numerous future directions for research. These include further investigation into its potential as an antimicrobial agent, its potential use in drug delivery systems, and its potential use in the synthesis of polymers and other materials. Additionally, further research into its mechanism of action and its biochemical and physiological effects may lead to new and innovative uses for 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride.
Synthesemethoden
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is synthesized through a condensation reaction of a diazoketone and a 1,3-diamino-2-propanol in the presence of a strong acid. The reaction is carried out in a solvent such as dichloromethane, and yields a white solid product. The resulting compound is then purified by recrystallization and the purity of the product is tested by thin-layer chromatography.
Eigenschaften
IUPAC Name |
5-methyl-2,5-diazaspiro[3.5]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-2-4-8(10)6-9-7-8;;/h9H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVINGGKZNDZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC12CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
